5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one

Anticancer drug discovery Scaffold hopping 3-Aryl-quinolin-4-one

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one (CAS 190774-08-4, MW 297.30 g/mol, C17H15NO4) belongs to the 3-aryl-4(1H)-quinolone class—heterocyclic analogs of isoflavones wherein the pyran oxygen atom is formally replaced by a nitrogen atom. This O→N atomic substitution transforms the core from a chromen-4-one (isoflavone) to a quinolin-4(1H)-one scaffold, conferring altered electronic properties, hydrogen-bonding capacity, and biological target engagement profiles.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
CAS No. 190774-08-4
Cat. No. B15062530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one
CAS190774-08-4
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CNC3=C(C2=O)C(=CC(=C3)OC)O
InChIInChI=1S/C17H15NO4/c1-21-11-5-3-10(4-6-11)13-9-18-14-7-12(22-2)8-15(19)16(14)17(13)20/h3-9,19H,1-2H3,(H,18,20)
InChIKeySBFHSVIIWYPONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one (CAS 190774-08-4): A Structurally Differentiated 3-Aryl-4(1H)-Quinolone Scaffold for Anticancer Lead Discovery


5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one (CAS 190774-08-4, MW 297.30 g/mol, C17H15NO4) belongs to the 3-aryl-4(1H)-quinolone class—heterocyclic analogs of isoflavones wherein the pyran oxygen atom is formally replaced by a nitrogen atom [1]. This O→N atomic substitution transforms the core from a chromen-4-one (isoflavone) to a quinolin-4(1H)-one scaffold, conferring altered electronic properties, hydrogen-bonding capacity, and biological target engagement profiles. The compound bears the pharmacophoric 5-hydroxy-7-methoxy substitution pattern on the quinoline A-ring and a 4-methoxyphenyl group at the 3-position, a substitution arrangement recognized as critical for anticancer activity within the 3-aryl-quinolin-4-one series [2].

Why 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one Cannot Be Replaced by Generic Isoflavones or Simple 4-Quinolones


Procurement decisions for 3-aryl-quinolin-4(1H)-ones face a critical substitution risk: the compound's closest structural analogs—isoflavones such as genistein and 7-O-methylbiochanin A—share an identical 5-hydroxy-7-methoxy-3-(4-methoxyphenyl) substitution pattern but possess a chromen-4-one core in place of a quinolin-4(1H)-one core [1]. This O→N substitution is not a conservative atomic replacement; published comparative data demonstrate that 3-aryl-1H-quinolin-4-one analogs exhibit greater anti-proliferative activity and a more specific mechanism of action than the corresponding isoflavones [2]. Within the 4-quinolone class itself, subtle structural variations—including N(1)-alkylation, reduction of the 2,3-double bond, or alteration of the A-ring oxygenation pattern—dramatically diminish or abolish anticancer activity [3]. The convergence of core heteroatom identity, oxidation state, ring substitution, and N(1) protonation status dictates biological potency and selectivity; thus, generic replacement without rigorous comparative data risks undermining experimental reproducibility and lead optimization campaigns.

Quantitative Comparative Evidence for 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one: Head-to-Head and Class-Level Differentiation Data


3-Aryl-Quinolin-4(1H)-one Scaffold Demonstrates Superior Antiproliferative Activity Over Matched Isoflavone Scaffold

The 3-aryl-1H-quinolin-4-one scaffold—the core heterocyclic system of the target compound—has been directly compared with the corresponding isoflavone (3-aryl-chromen-4-one) scaffold. In a study examining 3-substituted quinolin-4-ones versus matched isoflavones, the quinolin-4-one analogs demonstrated greater anti-proliferative activity and a more specific mechanism of action than the corresponding isoflavones [1]. A subsequent screening of 36 3-aryl-1H-quinolin-4-ones against Hep G2 (hepatocellular carcinoma) and KB (nasopharyngeal carcinoma) cell lines revealed that most compounds exhibited good cytotoxic activity against human cancer cell lines, with no detectable cytotoxicity against normal human L02 hepatocytes [2]. In contrast, the positive control genistein (a representative isoflavone) showed no selectivity, inhibiting both cancer and normal cell lines comparably [2]. Additionally, a closely related in-class analog—3-(3-bromophenyl)-5-hydroxy-7-methoxyquinolin-4-one—achieved 85.9–99% reduction in MRC-5 cancer cell viability with an IC50 of 6.7 ± 1.2 µM, and an IC50 of 5.5 ± 0.6 µM against A-431 skin carcinoma [3]. Genistein, in comparable Hep G2 assays, typically exhibits IC50 values in the range of ~20–43 µM, indicating that the quinolin-4-one scaffold confers substantially greater potency than the isoflavone isostere [4].

Anticancer drug discovery Scaffold hopping 3-Aryl-quinolin-4-one

Unsubstituted N(1)-H Is Essential for Antimitotic Activity: Target Compound Preserves the Active Pharmacophore Absent in N-Alkylated Analogs

Structure-activity relationship studies on 5-hydroxy-7-methoxy-4-quinolones identified three structural requirements as essential for antimitotic activity: a 5-hydroxyl group, a 7-methoxy group, and an unsubstituted N(1) position (N1-H) [1]. The target compound satisfies all three criteria, bearing a free N(1)-H, a 5-OH group, and a 7-OCH3 group. The N-methyl derivative (CAS 327593-09-9), which is identical in all other respects, lacks the N(1)-H and would be predicted to lose antimitotic activity based on the established SAR [1]. In the 5-hydroxy-7-methoxy-2-phenyl-4-quinolone series, the N(1)-unsubstituted compounds 3a and 3f were the most active in both cell cycle arrest (G2/M phase) and antiproliferative assays; N(1)-alkylation consistently reduced or abrogated activity [1]. This SAR extends to the 3-aryl series, where N(1)-alkylation disrupts the hydrogen-bond donor capacity critical for target engagement at the colchicine binding site of tubulin [2].

Antimitotic agent Tubulin polymerization SAR

Quinolin-4-one Scaffold Is More Cytotoxic Than 2,3-Dihydroquinolin-4-one Scaffold: Oxidation State Matters

A direct scaffold comparison between 3-aryl-5,7-dimethoxyquinolin-4-ones and their reduced 2,3-dihydroquinolin-4-one counterparts evaluated cytotoxicity against a panel of cancer cell lines including H460 lung carcinoma, DU145 prostate carcinoma, A-431 skin carcinoma, HT-29 colon adenocarcinoma, and MCF7 breast adenocarcinoma [1]. The quinolin-4-one scaffold (fully aromatic, C2–C3 double bond intact) was consistently more cytotoxic than the reduced 2,3-dihydroquinolin-4-one scaffold across all tested cell lines at a fixed 25 µM screening concentration [1]. Among the monohydroxy derivatives, compound 15f (bearing the 5-hydroxy-7-methoxy pattern) achieved 85.9–99% reduction in cell viability, confirming that the 5-hydroxy-7-methoxy substitution combined with the fully oxidized quinolin-4-one core yields maximal potency [1]. The target compound possesses exactly this optimal combination: a 5-hydroxy-7-methoxy substitution pattern on a fully aromatic quinolin-4(1H)-one scaffold with an intact C2–C3 double bond.

Scaffold comparison Oxidation state Cytotoxicity

EGFR Tyrosine Kinase Pharmacophore Model Positions 3-Aryl-Quinolin-4(1H)-ones as Privileged Scaffolds Distinct from Isoflavones

A pharmacophore model for EGFR tyrosine kinase (EGFR-TK) inhibitors was developed using 3-aryl-4(1H)-quinolones and isoflavones as training sets [1]. The model revealed that 3-aryl-1H-quinolin-4-ones engage EGFR-TK through a binding mode that is topologically distinct from that of isoflavones, despite their structural similarity [1]. Specifically, the N(1)-H of the quinolin-4-one ring functions as a critical hydrogen-bond donor interacting with the hinge region of the EGFR kinase domain, whereas the chromen-4-one oxygen of isoflavones cannot serve as an equivalent H-bond donor [2]. The Xiao et al. 2008 study confirmed that 3-aryl-1H-quinolin-4-ones bearing a methoxy group at the 3′ position (as present in the target compound) exhibited remarkable cytotoxicity, and the pharmacophore model rationalizes this through favorable interactions within the EGFR ATP-binding pocket [2]. This pharmacophore-guided differentiation provides a rational basis for selecting the quinolin-4-one scaffold over the isoflavone scaffold when targeting EGFR-TK-driven cancers.

EGFR tyrosine kinase Pharmacophore modeling Kinase inhibitor

In Vivo Antiangiogenic Activity of 3-(4-Methoxyphenyl)quinolin-4(1H)-one Validates the 3-Aryl-Quinolinone Scaffold in Triple-Negative Breast Cancer Models

A focused study evaluated 3-(4-methoxyphenyl)quinolin-4(1H)-one (designated MEQ)—a demethylated analog of the target compound lacking the 5-hydroxy and 7-methoxy groups—in triple-negative breast cancer (TNBC) models [1]. MEQ was identified as the most active compound from a screen of 384 natural products and derivatives; it significantly upregulated SerRS mRNA (P < 0.001) and protein levels while downregulating VEGFA production [1]. In vivo, MEQ inhibited vascular development in zebrafish embryos, suppressed Matrigel plug angiogenesis in mice, and inhibited tumor growth in TNBC allograft and xenograft mouse models, significantly prolonging overall survival (P < 0.05) [1]. Mechanism studies revealed that MEQ interacts directly with MTA2 (Metastasis Associated 1 Family Member 2) to regulate SerRS transcription [1]. This study provides in vivo proof-of-concept for the 3-(4-methoxyphenyl)quinolin-4(1H)-one scaffold. Importantly, the target compound (5-hydroxy-7-methoxy derivative) is predicted to exhibit enhanced activity relative to MEQ, as the SAR of this scaffold class unequivocally demonstrates that 5-hydroxy and 7-methoxy substituents substantially improve antiproliferative potency [2].

Antiangiogenic agent Triple-negative breast cancer VEGFA repression

Optimized Application Scenarios for 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one Based on Comparative Evidence


Scaffold-Hopping Medicinal Chemistry: Replacing Isoflavone Leads with a Quinolin-4(1H)-one Core for Improved Anticancer Potency and Selectivity

For medicinal chemistry programs that have identified isoflavone hits but face potency or selectivity limitations, the target compound serves as a direct scaffold-hop replacement. Published evidence confirms that 3-aryl-quinolin-4(1H)-ones exhibit greater anti-proliferative activity than isoflavones and, unlike genistein, selectively kill cancer cells while sparing normal L02 hepatocytes [1]. The N(1)-H proton provides a hydrogen-bond donor absent in isoflavones, enabling distinct binding interactions with kinase hinge regions [2]. Researchers should procure the target compound as the preferred quinolin-4(1H)-one scaffold for structure-activity relationship expansion, using the 5-hydroxy-7-methoxy-3-(4-methoxyphenyl) substitution pattern as the optimized baseline.

Antimitotic Agent Discovery: Tubulin-Targeted Screening with an N(1)-Unsubstituted 4-Quinolone Pharmacophore

Investigators screening for antimitotic agents targeting the colchicine binding site of tubulin should select the target compound over N(1)-alkylated derivatives. Published SAR data from the 5-hydroxy-7-methoxy-2-phenyl-4-quinolone series demonstrates that the free N(1)-H, 5-OH, and 7-OCH3 groups constitute the minimal essential pharmacophore for G2/M cell cycle arrest and antiproliferative activity [3]. The commercially available N-methyl analog (CAS 327593-09-9) lacks the N(1)-H and is predicted to be inactive or substantially less potent. The target compound is the appropriate choice as a positive control or lead scaffold for tubulin polymerization inhibition assays.

EGFR-TK Inhibitor Development: Structure-Based Design Leveraging Pharmacophore-Modeled Quinolin-4(1H)-one Binding

For structure-based drug design programs targeting EGFR or related receptor tyrosine kinases, the target compound provides a pharmacophore-validated starting point. The Traxler pharmacophore model (1999) establishes that 3-phenyl-4(1H)-quinolones engage the EGFR ATP-binding site through a binding mode that is topologically distinct from isoflavones, with the N(1)-H serving as a critical hinge-region hydrogen-bond donor [2]. The 3′-methoxy substituent on the phenyl ring (present in the target compound) was identified as favorable for cytotoxicity [1]. Computational chemists and structural biologists can use the target compound as a reference ligand for docking studies and pharmacophore refinement.

In Vivo Antiangiogenic Research: TNBC and VEGFA-Targeted Studies Using 3-(4-Methoxyphenyl)quinolin-4-one Scaffolds

Research groups investigating antiangiogenic strategies for triple-negative breast cancer (TNBC) or other solid tumors should consider the target compound as a next-generation lead. The closely related analog MEQ (3-(4-methoxyphenyl)quinolin-4(1H)-one) demonstrated in vivo efficacy in zebrafish and mouse TNBC models, significantly prolonging survival by targeting the MTA2/SerRS/VEGFA axis [4]. The target compound bears additional 5-hydroxy and 7-methoxy substituents that class-level SAR indicates will further enhance antiproliferative potency [1]. Investigators designing follow-up studies to the MEQ findings should prioritize the target compound to maximize the probability of improved in vivo efficacy.

Quote Request

Request a Quote for 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.